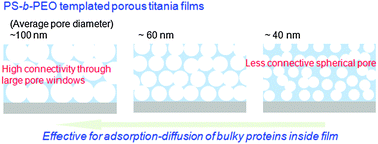Connectivity of PS-b-PEO templated spherical pores in titanium oxide films
Physical Chemistry Chemical Physics Pub Date: 2011-06-10 DOI: 10.1039/C1CP21060B
Abstract
Titania films having relatively uniform spherical pores were successfully fabricated using polystyrene-block-poly(ethylene oxide) (PSn-b-PEOm)

Recommended Literature
- [1] The boron-curcumin complex in the determination of trace amounts of boron
- [2] An investigation of the prototype germylene addition reaction, GeH2 + C2H4: Time-resolved gas-phase kinetic studies and quantum chemical calculations of the reaction energy surface
- [3] Inside front cover
- [4] Metathesis of a UV imido complex: a route to a terminal UV sulfide†
- [5] Contents list
- [6] Caging the uncageable: using metal complex release for photochemical control over irreversible inhibition†
- [7] Photoelectric properties of glass-ceramics containing KTb2F7 nanocrystals for UV detection†
- [8] Development of a novel method for the enrichment of unsubstituted naphthalene and phenanthrene from crude oils for compound-specific stable isotope analysis†
- [9] A new aromatic amino acid based organogel for oil spill recovery†
- [10] In situ microfluidic fabrication of multi-shape inorganic/organic hybrid particles with controllable surface texture and porous internal structure†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 19394-61-7









